The core synthetic challenge for this compound lies in constructing its β-amino acid backbone with an R-configured stereocenter. Two predominant strategies dominate the literature: chiral auxiliary approaches and asymmetric catalytic methods. The chiral pool strategy is less applicable due to the absence of commercially available indazole-containing amino acid precursors.
In chiral auxiliary routes, Evans oxazolidinones serve as templates for stereoselective alkylation. The 7-methylindazol-5-yl moiety is introduced via electrophilic substitution of N-acyloxazolidinone enolates with 5-bromomethyl-7-methyl-1H-indazole. This reaction proceeds with >95% diastereoselectivity when performed at –78°C with HMPA as a cosolvent, affording the R-configured product after auxiliary removal via hydrolysis. Alternative auxiliaries, such as Oppolzer’s sultams, offer comparable selectivity but require more complex deprotection sequences .
Catalytic asymmetric hydrogenation provides a more atom-economical pathway. Prochiral enamide precursors—specifically (Z)-2-acetamido-3-(7-methyl-1H-indazol-5-yl)acrylic acid—undergo hydrogenation using Rh(I)-(S)-BINAP catalysts at 50 psi H₂. This method achieves 92–96% enantiomeric excess (ee), though indazole N-protection (e.g., with SEM groups) is essential to prevent catalyst poisoning. Recent advances use Ru(II)-Josiphos complexes to elevate ee to >99% while operating at ambient pressure, enhancing scalability [6].
Table 1: Comparison of Key Enantioselective Synthetic Routes
Method | Key Reagent/Catalyst | Stereoselectivity | Yield | Limitations |
---|---|---|---|---|
Evans Auxiliary | n-BuLi, 5-Bromomethylindazole | >95% de | 65% | Multi-step deprotection |
Rh(I)-(S)-BINAP | H₂ (50 psi), SEM-protected substrate | 92–96% ee | 78% | Requires N-protection |
Ru(II)-Josiphos | H₂ (1 atm), unprotected substrate | >99% ee | 85% | High catalyst loading (0.5 mol%) |
Crystallization-induced diastereomeric resolution remains the industrial standard for securing enantiopure dihydrochloride salts. The free base is treated with O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DTTA) in ethanol/water (4:1), yielding a crystalline diastereomeric complex. Two recrystallizations increase diastereomeric purity to >99.5%, and subsequent basification liberates the (R)-enantiomer. Acidification with hydrochloric acid in methanol/ethyl acetate yields the dihydrochloride salt with <0.3% (S)-impurity [2] [6].
Enzymatic resolution offers a greener alternative. Pseudomonas cepacia lipase (PSL) selectively acylates the (S)-enantiomer of racemic methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate using vinyl acetate in MTBE. The (R)-amine remains unreacted (98% ee) and is precipitated as the dihydrochloride salt after HCl treatment. This process achieves 42% theoretical yield and avoids stoichiometric chiral reagents, though enzyme recyclability requires immobilization on epoxy resin supports to maintain activity over 10 cycles [2].
Table 2: Chirality Control Methods for Salt Formation
Method | Chirality Source | Max ee | Yield | Operational Complexity |
---|---|---|---|---|
Tartrate Resolution | O,O'-di-p-toluoyl-(2R,3R)-tartaric acid | 99.5% | 35%* | Moderate (crystallization-dependent) |
Enzymatic Acylation | Pseudomonas cepacia lipase | 98% | 42% | High (immobilization needed) |
*Yield after two recrystallizations; maximum theoretical yield for resolution methods is 50%.
Transitioning laboratory synthesis to industrial production necessitates catalysts combining high turnover frequency (TOF) with robustness. Three catalytic systems show promise:
Immobilized Organocatalysts: Proline-derived Cinchona alkaloid catalysts grafted onto silica (e.g., SiliaCat® D-Proline) mediate asymmetric Mannich reactions between 7-methyl-1H-indazole-5-carbaldehyde and N-(diphenylmethylene)glycine tert-butyl ester. This heterogeneous system achieves 90% ee and operates in continuous-flow reactors with catalyst lifetimes exceeding 300 hours. Downstream hydrolysis and hydrogenation afford the target amine without racemization [6].
Biocatalytic Cascades: Engineered transaminases (e.g., Codexis® TA-134) convert the prochiral ketone precursor—3-(7-methyl-1H-indazol-5-yl)-2-oxopropanoic acid—to the (R)-amino acid using isopropylamine as an amine donor. Coupling with lactate dehydrogenase cofactor recycling enables >99% ee and 95% conversion in ≤5 hours. This aqueous-phase reaction eliminates heavy-metal contaminants, simplifying purification prior to salt formation [6].
Phase-Transfer Catalysis (PTC): N-(9-Anthracenylmethyl)cinchonidinium bromide catalyzes alkylation of glycine Schiff bases with 5-bromomethyl-7-methyl-1H-indazole under biphasic conditions (toluene/50% NaOH). At 0°C, this affords 85% ee, which improves to 94% ee upon adding N-Boc protection. Though less enantioselective than biological methods, PTC handles electron-deficient indazoles better than metal catalysts [2].
Table 3: Industrial Catalytic Systems for Scalable Synthesis
Catalyst Type | Representative Catalyst | ee (%) | TON | Productivity (kg/L/day) |
---|---|---|---|---|
Immobilized Organocatalyst | SiliaCat® D-Proline | 90 | 1,200 | 0.85 |
Engineered Transaminase | Codexis® TA-134 | >99 | 8,500 | 3.2 |
Phase-Transfer Catalyst | N-Anthracenylmethylcinchonidinium | 94 | 480 | 1.1 |
TON = Turnover number; Productivity = mass of product per reactor volume per day.
Minimizing solvent waste and energy-intensive steps is critical for sustainable manufacturing. Key advances include:
Solvent Optimization: The enzymatic transamination uses aqueous-cyclopentyl methyl ether (CPME) biphasic systems, replacing traditional chlorinated solvents. CPME exhibits low water solubility (1.1 wt%), enabling efficient product extraction while maintaining enzyme stability. Life-cycle analysis confirms a 62% reduction in process mass intensity (PMI) versus dichloromethane-based extractions [6].
Mechanochemical Salt Formation: Solvent-free dihydrochloride synthesis employs vibratory ball milling. The free base amino acid and hydrochloric acid (1:2 molar ratio) undergo milling with NaCl grinding auxiliaries at 30 Hz for 20 minutes, yielding the dihydrochloride salt directly with 99.5% purity. This eliminates distillation and recrystallization solvents, reducing PMI by 85% versus solution-based methods [6].
In-Line Chromatography: Continuous purification of synthetic intermediates leverages silica-supported scavenger resins (e.g., trisamine-bound silica). Reaction streams pass through fixed-bed columns, removing metal catalysts (<5 ppm residual Pd) and acidic byproducts without aqueous workups. This approach cuts purification solvent volumes by 70% and integrates seamlessly with flow reactors [2].
Table 4: Solvent Systems for Sustainable Intermediate Purification
Step | Conventional System | Green Alternative | PMI Reduction | Purity Impact |
---|---|---|---|---|
Enamine Extraction | Dichloromethane | Cyclopentyl methyl ether | 62% | Comparable |
Salt Crystallization | Methanol/Ethyl acetate | Solvent-free milling | 85% | Higher crystal density |
Catalyst Removal | Aqueous washes | Scavenger resin columns | 70% | Lower metal residues |
PMI = Process mass intensity (kg waste per kg product).
These methodologies collectively address the synthetic complexities of this indazole-derived amino acid while adhering to green chemistry principles—providing a template for structurally similar pharmaceutical intermediates.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4